Parp-1-IN-1

Description

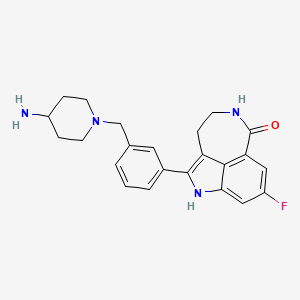

Structure

3D Structure

Properties

Molecular Formula |

C23H25FN4O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-[3-[(4-aminopiperidin-1-yl)methyl]phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C23H25FN4O/c24-16-11-19-21-18(4-7-26-23(19)29)22(27-20(21)12-16)15-3-1-2-14(10-15)13-28-8-5-17(25)6-9-28/h1-3,10-12,17,27H,4-9,13,25H2,(H,26,29) |

InChI Key |

FNXYFOFBZPBUFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)C3=C4CCNC(=O)C5=C4C(=CC(=C5)F)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Parp-1-IN-1: A Deep Dive into its Mechanism of Action

A comprehensive analysis of the highly selective PARP-1 inhibitor, Parp-1-IN-1, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its role within key signaling pathways.

This compound has emerged as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and other critical cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of PARP-1. PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. By inhibiting the catalytic activity of PARP-1, this compound prevents the formation of PAR chains. This leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Activity | |

| Target | IC50 (nM) |

| PARP-1 | 0.96[1][2] |

| PARP-2 | 61.90[1][2] |

| Selectivity (PARP-2/PARP-1) | 64.5-fold [1] |

| Antiproliferative Activity (IC50, μM) | |

| Cell Line | IC50 (μM) |

| MX-1 (BRCA1 mutant) | 9.64 |

| A549 | 106.3 |

| MCF7 | 123.5 |

Signaling Pathways

The inhibition of PARP-1 by this compound has significant implications for several intracellular signaling pathways, primarily the DNA damage response, NF-κB signaling, and MAPK signaling pathways.

DNA Damage Response Pathway

The central mechanism of action of this compound is the disruption of the DNA damage response. The following diagram illustrates the simplified workflow of PARP-1's role in single-strand break repair and how this compound intervenes.

NF-κB Signaling Pathway

PARP-1 is also known to function as a co-activator of the transcription factor NF-κB, which is involved in inflammation, immunity, and cell survival. By inhibiting PARP-1, this compound can modulate NF-κB-dependent gene expression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PARP-1 has been shown to influence MAPK signaling, and its inhibition can therefore impact these cellular processes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP-1 and PARP-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PARP-1 and PARP-2 enzymes.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes in the presence of varying concentrations of the inhibitor. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Histone H1

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

96-well microplates

-

This compound (dissolved in DMSO)

Procedure:

-

Coat a 96-well plate with histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the PARP enzyme (PARP-1 or PARP-2) to each well.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the antiproliferative effect of this compound on different cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MX-1, A549, MCF7)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3][4][5][6]

Western Blot for PARP Activity

Objective: To confirm the inhibition of PARP activity in cells treated with this compound by detecting the levels of poly(ADP-ribose) (PAR).

Principle: Western blotting is used to detect the presence of specific proteins in a complex mixture. In this case, an antibody specific to PAR is used to visualize the extent of PARylation, which is a direct indicator of PARP activity.

Materials:

-

Cells treated with this compound and a DNA damaging agent (e.g., H2O2) to induce PARP activity.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against PAR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the intensity of the PAR signal in this compound treated cells indicates inhibition of PARP activity.[7]

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Principle: A human tumor xenograft model is created by implanting human cancer cells into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice).

-

MDA-MB-436 human breast cancer cells.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject MDA-MB-436 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for PAR levels).

-

Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.[8][9]

References

- 1. search.library.ucr.edu [search.library.ucr.edu]

- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

The Discovery and Synthesis of Potent PARP-1 Inhibitors: A Technical Guide Featuring Olaparib

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a pivotal class of molecules in cancer therapy. While the specific designation "Parp-1-IN-1" does not correspond to a standardly recognized molecule in scientific literature, this whitepaper will focus on Olaparib (formerly AZD2281), the first-in-class PARP inhibitor to receive clinical approval. Olaparib serves as an exemplary case study to explore the core principles of PARP-1 inhibitor development, from initial discovery to synthetic methodologies and biological evaluation.

Poly(ADP-ribose) polymerase-1 is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP-1 has emerged as a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[1][2] In these tumor cells, unrepaired SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during replication. With a compromised homologous recombination (HR) repair pathway due to BRCA mutations, these cells are unable to repair the DSBs, leading to cell death.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this important class of therapeutic agents.

Quantitative Data: Potency and Selectivity of Olaparib

The inhibitory activity of Olaparib against PARP enzymes is a critical determinant of its therapeutic efficacy. The following table summarizes the key quantitative data for Olaparib's potency.

| Inhibitor | Target | IC50 (nM) | Notes |

| Olaparib (AZD2281) | PARP-1 | 5 | Potent inhibitor of PARP-1.[3] |

| Olaparib (AZD2281) | PARP-2 | 1 | Also shows high potency against PARP-2.[3] |

Experimental Protocols

Synthesis of Olaparib (Medicinal Chemistry Route)

The following protocol describes a common synthetic route for Olaparib, designed for analogue synthesis.[4]

Step 1: Synthesis of Phosphonate Intermediate (2)

-

To a solution of 2-formylbenzoic acid (1), dimethylphosphite is added.

-

The reaction mixture is stirred at room temperature to yield the phosphonate intermediate (2). The reported yield for this step is 95%.[4]

Step 2: Horner-Wadsworth-Emmons Reaction

-

The phosphonate (2) is reacted with aldehyde (3) in a Horner-Wadsworth-Emmons reaction.

-

This reaction produces a 1:1 E:Z mixture of the olefin (4) with a reported yield of 96%.[4]

Step 3: Formation of the Phthalazinone Core (5)

-

The nitrile of intermediate (4) is hydrolyzed using aqueous sodium hydroxide at 90°C.

-

Following hydrolysis, hydrazine hydrate is added to the same reaction vessel to facilitate the cyclization, forming the phthalazinone core (5). The yield for this two-step, one-pot procedure is 77%.[4]

Step 4: Amide Coupling with N-Boc-piperazine

-

The phthalazinone (5) is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent in N,N-dimethylacetamide.

-

This step yields the Boc-protected intermediate (6) in 78% yield.[4]

Step 5: Boc Deprotection

-

The Boc protecting group is removed from intermediate (6) using aqueous ethanolic hydrochloric acid.

-

This affords the free amine (7).

Step 6: Final Amide Formation

-

The amine (7) is reacted with cyclopropanecarbonyl chloride in dichloromethane to yield the final product, Olaparib. The reported yield for this final step is 83%.[4]

PARP-1 Inhibitory Activity Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Test compounds (e.g., Olaparib) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

Procedure:

-

Coating Plates: Streptavidin-coated plates are incubated with biotinylated NAD+.

-

Enzyme Reaction: In a separate plate, the PARP-1 enzyme is incubated with histones in the assay buffer in the presence of various concentrations of the test compound or vehicle (DMSO).

-

Initiation of PARylation: The reaction is initiated by the addition of the NAD+ solution. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.

-

Transfer to Coated Plate: The reaction mixture is transferred to the streptavidin-coated plates, allowing the biotinylated PAR polymers to bind.

-

Detection: The plates are washed, and an anti-PAR antibody-HRP conjugate is added. After another incubation and washing step, the HRP substrate is added.

-

Measurement: The absorbance is measured at a specific wavelength. The IC50 value, the concentration of inhibitor required to reduce the PARP-1 activity by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway: PARP-1 in DNA Damage Response

Caption: PARP-1 signaling in DNA damage repair and the mechanism of action of Olaparib.

Experimental Workflow: PARP-1 Inhibitor Screening

Caption: A typical workflow for the screening and identification of novel PARP-1 inhibitors.

Logical Relationship: The Concept of Synthetic Lethality

Caption: The principle of synthetic lethality in BRCA-deficient cancer cells treated with a PARP-1 inhibitor.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of Parp-1-IN-1: A Highly Selective PARP-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for highly selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) is a pivotal area in cancer therapy. The differentiation between inhibiting PARP-1 and its closely related isoform, PARP-2, is crucial for mitigating off-target effects and improving therapeutic outcomes. This technical guide delves into the structure-activity relationship (SAR) of Parp-1-IN-1, a potent and highly selective PARP-1 inhibitor, also identified as compound Y49 in the foundational study by Yu J, et al.[1]. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols, and visual representations of the underlying molecular logic and pathways.

Core Structure and Strategy for Selectivity

This compound (Y49) was developed through a structure-based design strategy aimed at exploiting differences in the catalytic domains of PARP-1 and PARP-2. The core scaffold of this series of inhibitors is based on rucaparib analogues. The key design strategy focused on introducing modifications that would create favorable interactions within the PARP-1 active site while being sterically hindered or otherwise unfavorable in the PARP-2 active site, thus achieving high selectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR study of this compound and its analogs reveals critical insights into the molecular features governing potency and selectivity. The quantitative data, summarized in the tables below, showcases how modifications to different parts of the chemical scaffold impact the inhibitory activity against both PARP-1 and PARP-2.

Table 1: SAR of Analogs with Modifications at the Piperidine Ring

| Compound ID | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |

| Y49 (this compound) | H | 0.96 | 61.90 | 64.5 |

| Y48 | CH3 | 1.23 | 85.20 | 69.3 |

| Y50 | F | 0.88 | 55.40 | 63.0 |

| Y51 | Cl | 1.54 | 102.6 | 66.6 |

Data extracted from Yu J, et al. Eur J Med Chem. 2022;227:113898.[1]

Table 2: SAR of Analogs with Modifications on the Benzyl Group

| Compound ID | R' Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |

| Y49 (this compound) | H | 0.96 | 61.90 | 64.5 |

| Y29 | 4-F | 0.66 | 45.80 | 69.4 |

| Y31 | 3-F | 0.41 | 30.20 | 73.7 |

| Y17 | 2-F | 0.61 | 42.10 | 69.0 |

Data extracted from Yu J, et al. Eur J Med Chem. 2022;227:113898.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the development and evaluation of this compound and its analogs.

PARP-1 and PARP-2 Enzymatic Assay

A fluorometric assay was employed to determine the in vitro inhibitory activity of the synthesized compounds against PARP-1 and PARP-2.

-

Reagents and Materials :

-

Recombinant human PARP-1 and PARP-2 enzymes.

-

HT Universal PARP Assay Kit.

-

NAD+ (Nicotinamide adenine dinucleotide).

-

Activated DNA.

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well black plates.

-

-

Procedure :

-

The test compounds were serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations.

-

In a 384-well plate, 5 µL of the diluted compound solution was added to each well.

-

A mixture of PARP-1 or PARP-2 enzyme, activated DNA, and NAD+ in assay buffer was prepared.

-

10 µL of the enzyme mixture was added to each well to initiate the reaction.

-

The plate was incubated at room temperature for 60 minutes.

-

After incubation, 10 µL of the developer reagent was added to each well.

-

The plate was incubated for an additional 15 minutes at room temperature in the dark.

-

The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was evaluated against human cancer cell lines, including MX-1 (breast cancer, BRCA1 mutant), MCF-7 (breast cancer), and A549 (lung cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture :

-

The respective cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Procedure :

-

Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.

-

The plates were incubated for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

The medium containing MTT was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The percentage of cell growth inhibition was calculated relative to the vehicle control, and the IC50 values were determined using a dose-response curve.

-

Visualizations

Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). PARP-1 inhibitors, such as this compound, block this process, leading to the accumulation of SSBs which can then result in more cytotoxic double-strand breaks (DSBs), particularly in cancer cells with deficient homologous recombination repair (like those with BRCA mutations).

Caption: PARP-1 signaling in DNA repair and the mechanism of its inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound and its analogs.

References

Parp-1-IN-1: A Technical Guide to its High-Affinity Binding to PARP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Parp-1-IN-1 to its target, Poly(ADP-ribose) polymerase 1 (PARP1). This compound, also identified as compound Y49, is a highly selective and orally active inhibitor of PARP1, a key enzyme in the DNA damage response pathway. This document details the quantitative binding data, the experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Binding Affinity Data

This compound demonstrates potent and selective inhibition of PARP1. The following table summarizes the key quantitative metrics of its binding affinity.

| Inhibitor | Target | Assay Type | IC50 | Selectivity (PARP2/PARP1) | Reference |

| This compound (Y49) | PARP1 | Enzymatic Assay | 0.96 nM | 64.5 | [1] |

| This compound (Y49) | PARP2 | Enzymatic Assay | 61.90 nM | - | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the binding affinity of this compound to PARP1 involves a biochemical assay that measures the enzymatic activity of PARP1 in the presence of the inhibitor. While the full detailed protocol from the primary literature is proprietary, a representative protocol for a homogenous PARP1 enzymatic assay is provided below. This type of assay is commonly used in high-throughput screening for PARP inhibitors.

Representative Homogenous PARP1 Enzymatic Assay Protocol

This protocol is based on the principles of a fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant human PARP1 enzyme

-

This compound (or other test inhibitors)

-

Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1

-

Activated DNA (e.g., nicked DNA) to stimulate PARP1 activity

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and a surfactant)

-

Detection reagents (specific to the assay format, e.g., fluorescently labeled NAD+ or an antibody against poly(ADP-ribose) chains)

-

384-well microplates

-

A microplate reader capable of detecting the appropriate signal (FP or TR-FRET).

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Reaction Mixture Preparation: A master mix containing recombinant PARP1 enzyme and activated DNA in the assay buffer is prepared.

-

Incubation: The PARP1/DNA mixture is dispensed into the wells of the microplate, followed by the addition of the serially diluted this compound. The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+.

-

Reaction Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at room temperature to allow for the PARP1-catalyzed poly(ADP-ribosyl)ation.

-

Detection: The detection reagents are added to the wells. The signal, which is inversely proportional to the enzymatic activity, is measured using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks. The inhibition of PARP1 by this compound has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination.

PARP1's Role in Base Excision Repair (BER)

The following diagram illustrates the central role of PARP1 in the BER pathway.

Caption: The role of PARP1 in the Base Excision Repair (BER) pathway.

Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other essential DNA repair proteins, including XRCC1, DNA Ligase III, and DNA Polymerase β, to form the BER repair complex. This complex then excises the damaged base, synthesizes a new DNA strand, and ligates the nick, thereby restoring the integrity of the DNA.

Mechanism of Action of this compound: Synthetic Lethality

This compound, as a PARP1 inhibitor, blocks the synthesis of PAR chains. This inhibition has a profound cytotoxic effect on cancer cells that have a deficient homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations. This concept is known as "synthetic lethality."

The diagram below illustrates the principle of synthetic lethality induced by PARP1 inhibition.

Caption: Mechanism of synthetic lethality with PARP1 inhibitors.

In normal cells with a functional HR pathway, the inhibition of PARP1-mediated BER can lead to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. However, these DSBs can be efficiently repaired by the HR pathway, ensuring cell survival.

In contrast, in cancer cells with a defective HR pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 by this compound leads to an accumulation of DSBs that cannot be repaired. This overwhelming DNA damage triggers apoptosis, leading to the selective killing of cancer cells.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical workflow for determining the IC50 value of a PARP1 inhibitor like this compound.

Caption: Workflow for determining the IC50 of a PARP1 inhibitor.

This structured workflow ensures a reproducible and accurate determination of the inhibitor's potency, a critical parameter in the drug development process.

References

Parp-1-IN-1 Selectivity Profile: A Technical Overview for Researchers

Despite a comprehensive search of available scientific literature, specific quantitative data on the selectivity profile of Parp-1-IN-1 against other PARP (Poly (ADP-ribose) polymerase) enzymes remains elusive. This technical guide, therefore, provides a framework for understanding and evaluating PARP inhibitor selectivity, drawing upon established methodologies and the known signaling pathways of PARP-1. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel PARP inhibitors.

Understanding PARP-1 and the Rationale for Selective Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs)[1]. Upon detecting a DNA break, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage[2][3].

The PARP family consists of 17 members, with PARP-1 and PARP-2 being the most well-characterized and sharing significant structural homology in their catalytic domains[4]. While many first-generation PARP inhibitors show activity against both PARP-1 and PARP-2, there is a growing interest in developing highly selective PARP-1 inhibitors. The rationale for this is to potentially reduce off-target effects and associated toxicities, thereby improving the therapeutic index of these drugs[5].

Quantitative Assessment of PARP Inhibitor Selectivity

To determine the selectivity of a compound like this compound, its inhibitory activity against a panel of PARP enzymes is measured. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The selectivity of an inhibitor for PARP-1 over other PARP isoforms is typically expressed as a ratio of IC50 values. For example, a high PARP-2 IC50 / PARP-1 IC50 ratio would indicate high selectivity for PARP-1.

Table 1: Hypothetical Selectivity Profile of a PARP-1 Selective Inhibitor

| PARP Enzyme | IC50 (nM) | Selectivity vs. PARP-1 (Fold) |

| PARP-1 | 1 | 1 |

| PARP-2 | 100 | 100 |

| PARP-3 | >1000 | >1000 |

| TNKS-1 | >1000 | >1000 |

| TNKS-2 | >1000 | >1000 |

| Note: This table is for illustrative purposes only. No public data is available for this compound. |

Experimental Protocols for Determining PARP Inhibitor Selectivity

A variety of biochemical assays can be employed to determine the IC50 values of PARP inhibitors. These assays typically involve a purified PARP enzyme, its substrate NAD+, and a method to detect the product, poly(ADP-ribose).

General Enzymatic Assay Protocol (Chemiluminescent)

This protocol describes a common method for measuring PARP activity and inhibition.

Materials:

-

Purified recombinant human PARP enzymes (e.g., PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

Histone H1 (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Chemiluminescent HRP substrate

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

White, opaque 96-well plates

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Coating the Plate: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

-

Reaction Setup: To each well, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the purified PARP enzyme to each well to initiate the reaction.

-

Substrate Addition: Add biotinylated NAD+ to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate.

-

Wash the wells again.

-

Add the chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value[6].

Fluorescence Polarization (FP) Assay

This is a homogeneous assay format that measures the binding of a fluorescently labeled ligand to the PARP enzyme.

Principle: A small fluorescently labeled molecule (tracer) that binds to the PARP active site will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger PARP enzyme, its tumbling is slowed, resulting in a high polarization value. An inhibitor that competes with the tracer for binding will displace it, leading to a decrease in fluorescence polarization.

Brief Protocol:

-

In a black microplate, combine the PARP enzyme, a fluorescent tracer, and the test inhibitor.

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Calculate IC50 values from the dose-response curves.

Visualizing PARP-1 Signaling and Experimental Workflows

Graphviz diagrams can be used to illustrate the complex biological pathways and experimental procedures involved in PARP inhibitor research.

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Caption: General experimental workflow for determining PARP inhibitor selectivity.

Conclusion

While specific data for this compound is not currently available in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its characterization. Determining the selectivity profile of any novel PARP inhibitor is a critical step in its preclinical development. By employing a panel of PARP enzyme assays and carefully analyzing the resulting IC50 data, researchers can gain valuable insights into the compound's potency and specificity, which are crucial for predicting its therapeutic potential and potential off-target effects. The provided diagrams offer a visual representation of the underlying biological processes and the experimental steps required for this essential evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. courses.edx.org [courses.edx.org]

Parp-1-IN-1 In Vitro Enzymatic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay for Parp-1-IN-1, a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines the core principles of PARP-1 inhibition, presents available quantitative data, details a representative experimental protocol, and visualizes key pathways and workflows.

Introduction to PARP-1 and its Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1] Upon detecting DNA single-strand breaks, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery to the site of damage.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

This compound is a notable inhibitor due to its high selectivity for PARP-1. Understanding its activity through in vitro enzymatic assays is fundamental for its preclinical and clinical development.

Quantitative Data for this compound

The inhibitory potency of this compound is primarily defined by its half-maximal inhibitory concentration (IC50) value against the target enzyme. While this compound is known to be highly selective for PARP-1, specific IC50 values for other PARP isoforms are not widely published. The table below summarizes the known potency of this compound and provides context by comparing it with the selectivity profiles of other well-characterized PARP inhibitors.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Tankyrase-1 (TNKS1) IC50 (nM) | Tankyrase-2 (TNKS2) IC50 (nM) | Selectivity Notes |

| This compound | 0.96 | Data not available | Data not available | Data not available | Reported to be highly selective for PARP-1. |

| Olaparib | 5 | 1 | 1500 | Data not available | Dual inhibitor of PARP-1 and PARP-2.[1] |

| Rucaparib | 7 | Data not available | Data not available | Data not available | Potent PARP-1 inhibitor. |

| Talazoparib | 1 | Data not available | Data not available | Data not available | Potent PARP-1 inhibitor. |

| Niraparib | 3.8 | 2.1 | Data not available | Data not available | Dual inhibitor of PARP-1 and PARP-2. |

| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Data not available | Data not available | Dual inhibitor of PARP-1 and PARP-2. |

| NMS-P118 | 9 (Kd) | 1390 (Kd) | Data not available | Data not available | Highly selective for PARP-1 over PARP-2.[2] |

| AZD5305 | 3 | >10,000 | Data not available | Data not available | Highly selective for PARP-1.[2] |

Experimental Protocol: Homogeneous Fluorescence-Based In Vitro PARP-1 Enzymatic Assay

This section details a representative protocol for a homogeneous, fluorescence-based in vitro enzymatic assay to determine the IC50 of this compound. This type of assay is commonly used for high-throughput screening.

3.1. Principle

The assay measures the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP-1, during the PARylation reaction. A decrease in NAD+ concentration, which is proportional to PARP-1 activity, is detected by a fluorescent probe. The presence of an inhibitor like this compound will reduce PARP-1 activity, resulting in a smaller decrease in the fluorescent signal.

3.2. Materials and Reagents

-

Recombinant Human PARP-1 Enzyme

-

This compound (or other test inhibitors)

-

NAD+

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)

-

Fluorescence Detection Reagent (NAD+ cycling/detection system)

-

384-well black microplates

-

Multichannel pipettes

-

Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 540/590 nm)

3.3. Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant PARP-1 enzyme to the desired working concentration in assay buffer.

-

Prepare a working solution of NAD+ and activated DNA in assay buffer.

-

-

Assay Reaction:

-

To each well of the 384-well plate, add the following components in order:

-

5 µL of diluted this compound or vehicle control.

-

10 µL of the PARP-1 enzyme solution.

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the NAD+/activated DNA solution to each well.

-

-

Incubation:

-

Mix the plate gently on a plate shaker.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction and develop the signal by adding 10 µL of the fluorescence detection reagent to each well.

-

Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.

-

-

Data Acquisition:

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

3.4. Data Analysis

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)]

-

Signal_Background is the fluorescence from wells with no enzyme.

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

PARP-1 In Vitro Enzymatic Assay Workflow

The following diagram illustrates the key steps in a typical in vitro enzymatic assay for screening PARP-1 inhibitors.

Caption: Workflow for a PARP-1 in vitro enzymatic assay.

Simplified PARP-1 Signaling Pathway in DNA Damage Response

This diagram outlines the central role of PARP-1 in the DNA damage response, leading to the recruitment of repair proteins.

Caption: PARP-1 signaling in the DNA damage response.

References

The Effect of Parp-1-IN-1 on DNA Damage Repair Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors. Parp-1-IN-1 is a potent and selective inhibitor of PARP-1, and understanding its precise effects on DNA damage repair pathways is crucial for its preclinical and clinical development.

This technical guide provides an in-depth overview of the core mechanisms by which this compound influences the intricate network of DNA damage repair, with a focus on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). We present quantitative data from representative studies, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Central Role of PARP-1 in DNA Damage Repair

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, serves two main purposes: it creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, and it causes the chromatin structure to relax, allowing repair machinery to access the DNA.

While PARP-1 is a major player in the Base Excision Repair (BER) pathway for SSBs, its influence extends to the repair of more complex DNA lesions like double-strand breaks (DSBs). The two primary pathways for DSB repair are Homologous Recombination (HR), a high-fidelity pathway that uses a sister chromatid as a template, and Non-Homologous End Joining (NHEJ), a more error-prone pathway that directly ligates the broken DNA ends. PARP-1 activity has been shown to influence the choice between these two pathways.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that competes with the NAD+ substrate for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR. By inhibiting PARP-1's enzymatic activity, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into DSBs, which are highly cytotoxic lesions. In cells with deficient HR, such as those with BRCA1/2 mutations, the accumulation of these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This is the principle of synthetic lethality that underlies the therapeutic potential of PARP inhibitors.

Effect of this compound on Homologous Recombination (HR)

Current evidence suggests that PARP-1 is not directly involved in the core enzymatic steps of HR. Instead, it appears to act as a regulator, controlling the accessibility of DNA ends to the HR machinery. Inhibition of PARP-1 can lead to a "hyper-recombinogenic" phenotype, characterized by an increased frequency of sister chromatid exchanges. This is thought to occur because in the absence of PARP-1 activity, more DSBs are channeled into the HR pathway for repair.

A key indicator of active HR is the formation of nuclear foci containing the RAD51 protein, which is essential for strand invasion. Studies with selective PARP-1 inhibitors have shown a dose-dependent increase in RAD51 foci formation upon induction of DNA damage, indicating an increased reliance on the HR pathway for repair.

Quantitative Data: Effect of a Selective PARP-1 Inhibitor on RAD51 Foci Formation

The following table summarizes representative data on the effect of a selective PARP-1 inhibitor on RAD51 foci formation in a human cancer cell line after treatment with a DNA damaging agent.

| Cell Line | Treatment | Concentration of PARP-1 Inhibitor (µM) | % of Cells with >5 RAD51 Foci |

| U2OS | DNA Damaging Agent | 0 | 15 ± 3 |

| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 0.1 | 28 ± 5 |

| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 1 | 45 ± 7 |

| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 10 | 62 ± 9 |

Data are representative and compiled from studies on selective PARP-1 inhibitors like Olaparib. Specific results for this compound may vary.

Effect of this compound on Non-Homologous End Joining (NHEJ)

The role of PARP-1 in NHEJ is more complex and appears to be context-dependent. Some studies suggest that PARP-1 can promote certain forms of NHEJ, particularly alternative NHEJ (A-NHEJ). PARP-1 can compete with the Ku70/80 heterodimer, a key factor in classical NHEJ (C-NHEJ), for binding to DNA ends. By inhibiting PARP-1, the balance may shift towards C-NHEJ.

In HR-deficient cells, the inhibition of PARP-1 can lead to an increased reliance on the error-prone NHEJ pathway to repair the resulting DSBs. This can contribute to the genomic instability and cytotoxicity observed with PARP inhibitor treatment in these cells.

Quantitative Data: Effect of a Selective PARP-1 Inhibitor on NHEJ Efficiency

The table below presents representative data on the effect of a selective PARP-1 inhibitor on the efficiency of NHEJ in an in vitro assay.

| Condition | Concentration of PARP-1 Inhibitor (µM) | Relative NHEJ Efficiency (%) |

| Control | 0 | 100 |

| PARP-1 Inhibitor | 0.1 | 92 ± 8 |

| PARP-1 Inhibitor | 1 | 75 ± 11 |

| PARP-1 Inhibitor | 10 | 58 ± 14 |

Data are representative and based on studies with selective PARP-1 inhibitors like Veliparib. The effect on NHEJ can be complex and cell-type specific.

Experimental Protocols

Immunofluorescence Staining for RAD51 Foci Formation

This protocol details the steps to visualize and quantify the formation of RAD51 foci in cells treated with this compound and a DNA damaging agent.

Materials:

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., Mitomycin C, Olaparib)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with the desired concentrations of this compound for 2 hours.

-

Add the DNA damaging agent at a predetermined concentration and incubate for the desired time (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Mount the coverslips onto glass slides using DAPI mounting medium.

-

Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. Cells with more than 5 foci are typically considered positive.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method to detect DNA strand breaks at the level of individual cells.

Materials:

-

Treated cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Comet slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Prepare a 1% NMA solution and coat the comet slides. Let them dry completely.

-

Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of 1% LMA (at 37°C).

-

Quickly pipette the cell/LMA mixture onto the pre-coated comet slide and cover with a coverslip.

-

Place the slides at 4°C for 10 minutes to solidify the agarose.

-

Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Transfer the slides to a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

-

Perform electrophoresis at ~1 V/cm for 20-30 minutes.

-

Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment, % DNA in tail) using comet scoring software.

In Vitro NHEJ Assay

This assay measures the ability of cell extracts to repair a linearized plasmid DNA.

Materials:

-

Nuclear extracts from treated cells

-

Linearized plasmid DNA (e.g., pEGFP-N1 linearized with a restriction enzyme)

-

NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Prepare nuclear extracts from cells treated with different concentrations of this compound.

-

Set up the NHEJ reaction by mixing the nuclear extract (10-20 µg of protein) with the linearized plasmid DNA (100-200 ng) in the NHEJ reaction buffer.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding Proteinase K and incubating at 55°C for 30 minutes to digest the proteins.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA dye and visualize the DNA bands.

-

The formation of DNA multimers (dimers, trimers, etc.) indicates successful end-joining. Quantify the intensity of the multimer bands relative to the input linear DNA to determine the NHEJ efficiency.

Visualizations

Signaling Pathway: PARP-1's Role in DNA Damage Repair

Caption: PARP-1's central role in coordinating SSB repair and influencing DSB repair pathway choice.

Experimental Workflow: Assessing the Effect of this compound

Caption: Workflow for evaluating this compound's impact on DNA damage and repair pathways.

Logical Relationship: this compound and DNA Repair Pathway Choice

Caption: Logical flow of how this compound influences DNA repair pathway choice and cellular fate.

Conclusion

This compound, as a selective PARP-1 inhibitor, holds significant therapeutic potential by exploiting the principle of synthetic lethality. Its primary mechanism of action involves the inhibition of PARP-1's catalytic activity, leading to an accumulation of DNA single-strand breaks that are subsequently converted to double-strand breaks during replication. This guide has provided a comprehensive overview of how this compound modulates the two major DSB repair pathways, Homologous Recombination and Non-Homologous End Joining. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of clinical trials and the development of effective combination therapies.

The Role of Parp-1-IN-1 in Synthetic Lethality with BRCA Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the dependencies of cancer cells on specific DNA repair pathways. One of the most successful applications of this concept is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. These mutations lead to a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, making the cancer cells exquisitely dependent on PARP-mediated single-strand break (SSB) repair. Inhibition of PARP leads to an accumulation of SSBs, which, upon replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

Parp-1-IN-1 is a highly selective and orally active inhibitor of PARP-1.[1] Its high selectivity for PARP-1 over other PARP isoforms, such as PARP-2, may offer a more targeted therapeutic approach with a potentially improved safety profile. This technical guide provides an in-depth overview of the role of this compound in inducing synthetic lethality in BRCA-mutated cancers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and efficacy.

Table 1: In Vitro Enzymatic Inhibition of PARP Isoforms by this compound

| Isoform | IC50 (nM) | Selectivity (PARP-2/PARP-1) |

| PARP-1 | 0.96 | 64.5 |

| PARP-2 | 61.90 |

Data sourced from Yu J, et al. (2022).[2]

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| MX-1 | Breast Cancer | BRCA1 mutant | 9.64 |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Not specified in the primary source, but used as a xenograft model sensitive to this compound. |

| MCF7 | Breast Cancer | Wild-type | 123.5 |

| A549 | Lung Cancer | Wild-type | 106.3 |

Data for MX-1, MCF7, and A549 sourced from MedchemExpress, citing Yu J, et al. (2022).[1][2]

Table 3: In Vivo Efficacy of this compound in a BRCA1-mutant Xenograft Model

| Animal Model | Treatment Group | Dosage & Administration | Outcome |

| BALB/c nude mice with MDA-MB-436 tumors | This compound (Y49) | 50 mg/kg/day, p.o., daily for 18 days | Significant inhibition of tumor growth with no significant change in body weight.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

PARP-1 Enzymatic Inhibition Assay

This protocol is based on a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Activated DNA (to stimulate PARP-1 activity)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound (or other test inhibitors) at various concentrations

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well plates (high-binding capacity)

-

Plate reader

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compound (this compound) at various concentrations to the wells.

-

Add a mixture of recombinant PARP-1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

BRCA-mutant (e.g., MX-1, MDA-MB-436) and BRCA-wild-type (e.g., MCF7, A549) cancer cell lines

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MDA-MB-436 human breast cancer cells

-

Matrigel (optional, for cell suspension)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-436 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg/day) or the vehicle control orally to the respective groups daily for the duration of the study (e.g., 18 days).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

The synthetic lethal interaction between PARP-1 inhibition and BRCA mutations is rooted in the differential roles of these proteins in DNA damage repair.

Caption: Synthetic lethality induced by this compound in BRCA-mutated cells.

In normal cells, SSBs are efficiently repaired by the base excision repair (BER) pathway, a process initiated by PARP-1. Should some SSBs persist and be encountered by a replication fork, the resulting DSBs can be repaired by the high-fidelity HR pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

In BRCA-mutated cancer cells, the HR pathway is compromised. These cells become heavily reliant on PARP-1-mediated SSB repair to prevent the formation of DSBs. When this compound inhibits PARP-1, two critical events occur:

-

Inhibition of Catalytic Activity: The repair of SSBs is blocked, leading to their accumulation.

-

PARP-1 Trapping: this compound traps PARP-1 onto the DNA at the site of the SSB, creating a physical barrier to DNA replication and repair machinery.

This accumulation of unrepaired SSBs and trapped PARP-1 complexes leads to the collapse of replication forks and the formation of an overwhelming number of DSBs. Without a functional HR pathway, these DSBs cannot be repaired, resulting in catastrophic genomic instability and, ultimately, apoptosis.

Caption: Preclinical evaluation workflow for this compound.

Mechanisms of Resistance to PARP Inhibitors

Despite the initial efficacy of PARP inhibitors in BRCA-mutated cancers, the development of resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.

Primary Resistance:

-

Partial Homologous Recombination Proficiency: Some tumors with BRCA mutations may retain a degree of HR function, rendering them less sensitive to PARP inhibition from the outset.

Acquired Resistance:

-

Secondary Mutations in BRCA1/2: The most common mechanism of acquired resistance involves secondary mutations in the BRCA1 or BRCA2 genes that restore their reading frame and, consequently, their function in HR.

-

Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport PARP inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.

-

Loss of 53BP1: Deletion of the p53-binding protein 1 (53BP1) can partially restore HR in BRCA1-mutant cells by promoting the resection of DNA double-strand breaks, thereby circumventing the need for functional BRCA1.

-

Replication Fork Protection: Stabilization of stalled replication forks can prevent their collapse into DSBs, thus reducing the cytotoxic effects of PARP inhibitors.

-

Changes in PARP1 Expression or Activity: Downregulation of PARP-1 expression or mutations in the PARP-1 gene that prevent inhibitor binding can also lead to resistance.

Caption: Overview of PARP inhibitor resistance mechanisms.

Conclusion

This compound represents a promising, highly selective PARP-1 inhibitor that leverages the synthetic lethal relationship with BRCA mutations to induce cancer cell death. Its potent in vitro and in vivo activity against BRCA-mutant cancer models underscores its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support further research and development in this area. A thorough understanding of the mechanisms of action and potential resistance pathways will be critical for the successful clinical translation of this compound and the next generation of PARP inhibitors.

References

- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets and Off-Target Effects of a Selective PARP-1 Inhibitor

Disclaimer: The specific compound "Parp-1-IN-1" does not correspond to a widely documented chemical probe in scientific literature. This guide will therefore utilize data from a representative, highly selective, and clinically investigated PARP1 inhibitor, Saruparib (AZD5305) , to provide a comprehensive overview of the cellular targets, off-target effects, and associated experimental methodologies as requested. The principles and techniques described are broadly applicable to the characterization of selective PARP1 inhibitors.

Introduction: PARP-1 as a Therapeutic Target

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damage site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][3]

In cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP1 creates a synthetic lethal scenario.[1][2][4] When PARP1 is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In HR-deficient cells that cannot repair these DSBs, this leads to genomic instability and cell death, providing a targeted therapeutic strategy.[4][6] The development of next-generation inhibitors aims to selectively target PARP1 to maximize this effect while minimizing toxicities associated with inhibiting other PARP family members, such as PARP2.[7]

Cellular Targets and Potency

The primary cellular target of a selective PARP1 inhibitor like Saruparib (AZD5305) is the PARP1 enzyme. The mechanism of action involves competitive binding to the nicotinamide (NAD+) binding pocket of the PARP1 catalytic domain.[1] This not only prevents the enzymatic synthesis of PAR but can also "trap" the PARP1 enzyme on the DNA at the site of damage.[1][2] This trapped PARP-DNA complex is a physical obstacle to DNA replication and is considered a major contributor to the inhibitor's cytotoxicity.[6]

Off-Target Effects and Selectivity Profile

A crucial aspect of any targeted inhibitor is its selectivity. While early-generation PARP inhibitors often inhibit both PARP1 and the closely related PARP2, next-generation compounds like Saruparib are designed for high PARP1 selectivity.[7] Inhibition of PARP2 has been linked to hematological toxicities, so selective PARP1 inhibition may offer an improved safety profile.[7]

Beyond the PARP family, some less selective PARP inhibitors have been shown to have off-target effects on the cell cycle. For example, potent PARP trappers can activate the checkpoint kinase CHK1, leading to S/G2 phase cell cycle arrest.[8] Characterizing these off-target effects is vital for understanding the full biological consequences of the inhibitor and for designing rational combination therapies.

Quantitative Data

The potency and selectivity of Saruparib (AZD5305) are summarized below.

Table 1: In Vitro Enzymatic Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. PARP1 | Reference |

| PARP1 | PARylation Assay | 1.55 | - | [7] |

| PARP2 | PARylation Assay | 653 | ~421-fold | [7] |

Table 2: Cellular Activity

| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |

| A549 | Wild-Type | Growth Inhibition | 3 | [9] |

| MDA-MB-436 | BRCA1 mutant | PARylation Inhibition (EC50) | 2.3 | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of an inhibitor's activity and selectivity.

Protocol: In Vitro Chemiluminescent PARP1 Enzymatic Assay

This protocol describes a method to determine the in vitro potency (IC50) of an inhibitor against purified PARP1 enzyme.

-

Plate Preparation: Histone proteins are pre-coated onto a 96-well plate, which serves as the substrate for PARylation.

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., Saruparib) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Prepare a reaction mixture containing biotin-labeled NAD+, the substrate for the PARP1 enzyme.

-

-

Enzymatic Reaction:

-

Add the purified recombinant human PARP1 enzyme to each well.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the biotin-labeled NAD+ mixture.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed. PARP1 will transfer biotinylated ADP-ribose units onto the coated histone proteins.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) to each well. The streptavidin binds to the biotinylated PAR chains.

-

Incubate to allow for binding.

-

Wash the plate again to remove unbound Strep-HRP.

-

Add a chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.

-

-

Data Analysis:

-

Measure the luminescence signal using a microplate reader.

-

The signal intensity is proportional to the amount of PARylation, and thus to PARP1 activity.

-

Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

(This protocol is a generalized representation based on commercially available ELISA-based PARP assay kits.)[10]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its intended target within intact cells by measuring changes in the target protein's thermal stability.[11][12]

-

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., MDA-MB-436) to approximately 80% confluency.

-

Treat the cells with various concentrations of the inhibitor (e.g., Saruparib) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

After treatment, harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A key step is to identify an optimal temperature that causes significant precipitation of the unbound target protein. For PARP1, this has been shown to be around 49°C.[13]

-

Include a non-heated control sample at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein fraction by high-speed centrifugation.

-

-

Protein Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of soluble PARP1 remaining in the supernatant using a suitable detection method. Common methods include:

-

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble PARP1 as a function of temperature. A shift in the curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.

-

Isothermal Dose-Response Curve: Plot the amount of soluble PARP1 at a single, fixed temperature (e.g., 49°C) against the inhibitor concentration. This allows for the calculation of an apparent cellular potency (EC50) for target engagement.[13]

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]